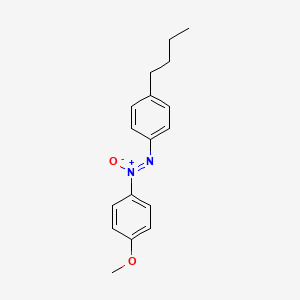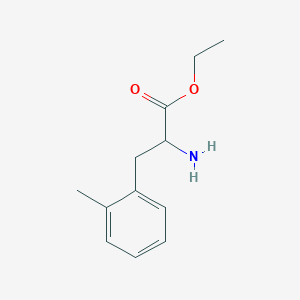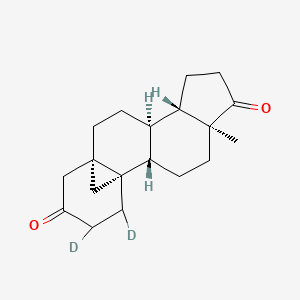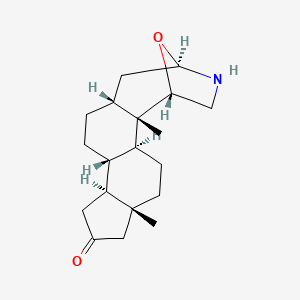
Samandaron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Samandaron was first reported by Hara and Oka in 1967 The synthesis involves multiple steps, starting from simple organic molecules and building up to the complex structure of this compound
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its complex structure and the difficulty in obtaining it in large quantities. Most of the available this compound is extracted from the skin secretions of the European fire salamander .
化学反応の分析
Types of Reactions: Samandaron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Samandaron has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in the defense mechanisms of the European fire salamander.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Samandaron involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and disruption of cellular processes .
類似化合物との比較
Samandaridine: Another alkaloid from the European fire salamander, known for its toxic properties.
Samandarone: Often used interchangeably with Samandaron, but may refer to different structural isomers or derivatives.
Uniqueness: this compound is unique due to its specific chemical structure and biological activity. Compared to similar compounds like Samandaridine, this compound has distinct pharmacological properties and a different mechanism of action, making it a valuable compound for scientific research.
特性
分子式 |
C19H29NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(1S,2S,3S,6R,10S,11S,14R,16R)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one |
InChI |
InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16-,17-,18-,19+/m1/s1 |
InChIキー |
XWTQFFNBWQHSFL-CBAUOSKTSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@H]5CN[C@@H](C4)O5)C |
正規SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

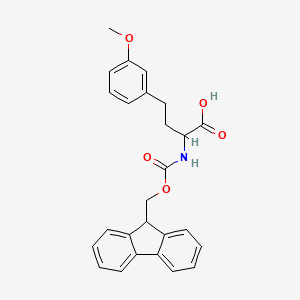
![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
